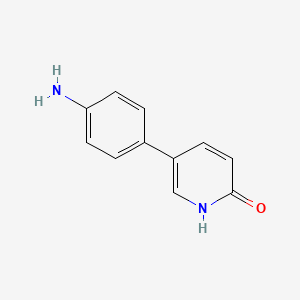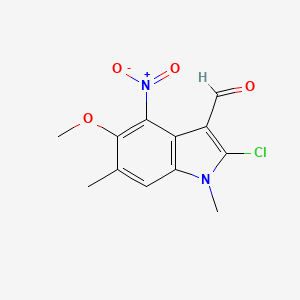
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile typically involves the treatment of (3-bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone with sodium cyanide and cuprous iodide in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in refluxing acetonitrile for 45 minutes. This method yields the desired product with a 56% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related derivatives.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
Applications De Recherche Scientifique
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites of enzymes, altering their activity.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Disruption of Cellular Processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile can be compared with other similar compounds, such as:
3-Chloro-5-methoxybenzonitrile: Lacks the additional chloro substituent on the benzoyl group, resulting in different reactivity and applications.
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile:
Propriétés
Numéro CAS |
329944-63-0 |
|---|---|
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
3-chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9Cl2NO2/c1-20-14-3-2-11(16)7-13(14)15(19)10-4-9(8-18)5-12(17)6-10/h2-7H,1H3 |
Clé InChI |
AOBVGWHEOIZDMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)





![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

